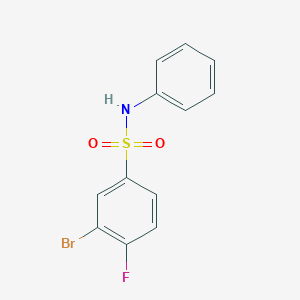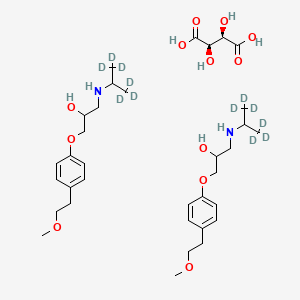
rac Metoprolol-d6 Hemi (+)-Tartrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac Metoprolol-d6 Hemi (+)-Tartrate: is a deuterated form of metoprolol, a beta-adrenergic receptor blocker used primarily in the treatment of cardiovascular diseases. The compound is labeled with deuterium, which is a stable isotope of hydrogen, making it useful in various research applications, particularly in pharmacokinetic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac Metoprolol-d6 Hemi (+)-Tartrate involves the incorporation of deuterium into the metoprolol molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction typically involves the following steps:
Deuteration of Precursors: The starting materials are deuterated using deuterated reagents such as deuterium gas or deuterated solvents.
Formation of Metoprolol-d6: The deuterated precursors undergo a series of chemical reactions, including nucleophilic substitution and reduction, to form metoprolol-d6.
Formation of Hemi (+)-Tartrate Salt: The metoprolol-d6 is then reacted with (+)-tartaric acid to form the hemi (+)-tartrate salt.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the deuteration and subsequent reactions under controlled conditions.
Purification: The product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: rac Metoprolol-d6 Hemi (+)-Tartrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.
Scientific Research Applications
rac Metoprolol-d6 Hemi (+)-Tartrate has several scientific research applications, including:
Pharmacokinetic Studies: The deuterated compound is used to study the pharmacokinetics of metoprolol, including absorption, distribution, metabolism, and excretion.
Metabolic Pathway Analysis: It helps in understanding the metabolic pathways and identifying metabolites.
Drug Interaction Studies: The compound is used to investigate potential drug-drug interactions.
Stable Isotope Labeling: It is used in stable isotope labeling studies to trace the fate of the drug in biological systems.
Mechanism of Action
rac Metoprolol-d6 Hemi (+)-Tartrate exerts its effects by blocking beta-adrenergic receptors, which are part of the sympathetic nervous system. The molecular targets include beta-1 adrenergic receptors in the heart, leading to:
Decreased Heart Rate: By blocking these receptors, the compound reduces the heart rate.
Reduced Cardiac Output: It decreases the force of contraction, leading to reduced cardiac output.
Lowered Blood Pressure: The overall effect is a reduction in blood pressure, making it useful in treating hypertension.
Comparison with Similar Compounds
Metoprolol: The non-deuterated form of the compound.
Atenolol: Another beta-adrenergic receptor blocker with similar therapeutic uses.
Propranolol: A non-selective beta-blocker used for various cardiovascular conditions.
Uniqueness: rac Metoprolol-d6 Hemi (+)-Tartrate is unique due to the presence of deuterium, which provides advantages in research applications, such as improved stability and the ability to trace the compound in biological systems.
Properties
Molecular Formula |
C34H56N2O12 |
|---|---|
Molecular Weight |
696.9 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;1-(1,1,1,3,3,3-hexadeuteriopropan-2-ylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol |
InChI |
InChI=1S/2C15H25NO3.C4H6O6/c2*1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;5-1(3(7)8)2(6)4(9)10/h2*4-7,12,14,16-17H,8-11H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t;;1-,2-/m..1/s1/i2*1D3,2D3; |
InChI Key |
YGULWPYYGQCFMP-MFXGARSWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)CCOC)O.[2H]C([2H])([2H])C(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)CCOC)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


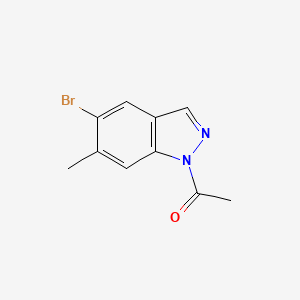
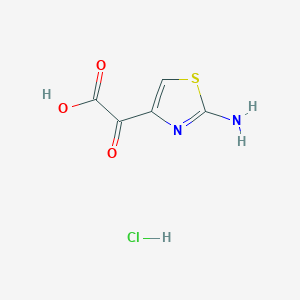
![4,5-Dihydrobenzo[d]thiazol-2-amine](/img/structure/B13850092.png)
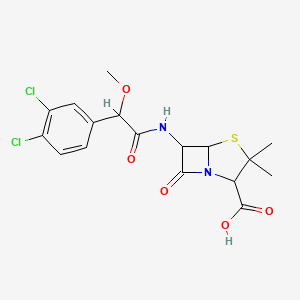
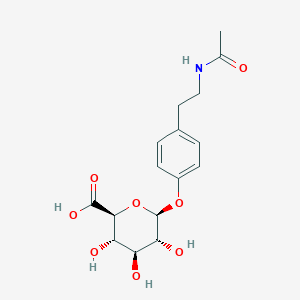
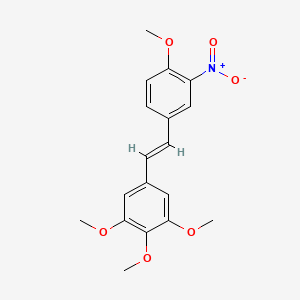
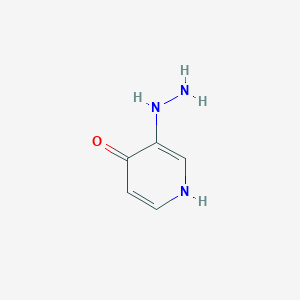
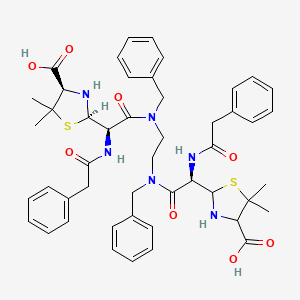
![(2S,3S,4S,5R,6S)-6-[4-[[2-butyl-5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13850119.png)
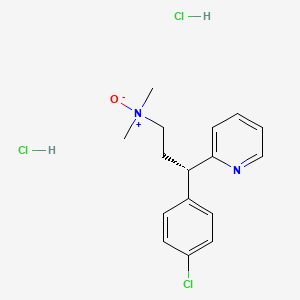
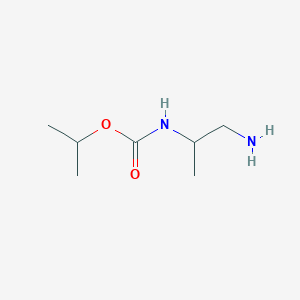
![5-hydroxy-2-[3-(2-hydroxyethoxy)-4-methoxyphenyl]-7-[(2S,3S,5S)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13850142.png)
